molecular formula C16H12O6 B611982 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one CAS No. 1267949-42-7

7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one

Cat. No. B611982
M. Wt: 300.266
InChI Key: IHPLZLMGSYGDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DW532 is one of simplified analogues of hematoxylin that has shown broad-spectrum inhibition on tyrosine kinases and in vitro anti-cancer activities. DW532 inhibited EGFR and VEGFR2 in vitro kinase activity (the IC50 values were 4.9 and 5.5 μmol/L, respectively), and suppressed their downstream signaling. DW532 dose-dependently inhibited tubulin polymerization via direct binding to tubulin, thus disrupting the mitotic spindle assembly and leading to abnormal cell division. In a panel of human cancer cells, DW532 (1 and 10 μmol/L) induced G2/M phase arrest and cell apoptosis, which subsequently resulted in cytotoxicity. Knockdown of BubR1 or Mps1, the two core proteins of the spindle assembly checkpoint dramatically decreased DW532-induced cell cycle arrest in MDA-MB-468 cells. Moreover, treatment with DW532 potently and dose-dependently suppressed angiogenesis in vitro and in vivo. ( Acta Pharmacol Sin. 2014 Jul; 35(7):916-28.)

Scientific Research Applications

Antimicrobial and Anti-inflammatory Effects

The compound 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, found in Belamcanda chinensis, demonstrates antimicrobial and anti-inflammatory properties. This is supported by the structure of the compound which shows potential for inter- and intramolecular hydrogen bonding, contributing to its bioactivity (Liu, Ma, Gao, & Wu, 2008).

Photovoltaic Applications

This compound has shown promise in the field of photovoltaics. A study exploring organic dyes for solar cells highlighted the efficiency of chromen-2-one-based compounds as photosensitizers. The structural modifications of these compounds, such as the inclusion of electron-withdrawing groups, can enhance light-capturing and electron injection capabilities, thereby improving photoelectric conversion efficiency (Gad, Kamar, & Mousa, 2020).

Antioxidant Activity

The antioxidative potential of certain derivatives of this compound has been explored through experimental and theoretical studies. Schiff bases of hesperetin, structurally related to 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, have been synthesized and evaluated for their antioxidant activity. These studies have shown that these compounds have significant free radical scavenging properties, offering potential applications in the field of antioxidants (Sykuła, Kowalska-Baron, Dzeikala, Bodzioch, & Lodyga-Chruscinska, 2019).

Molecular Self-Assembly and Photovoltaic Efficiency

Studies on benzopyran analogues, including 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, have indicated their potential in forming molecular self-assemblies with graphene. These assemblies demonstrate enhanced physicochemical properties and photovoltaic efficiency, suggesting their application in solar energy technologies (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Antihyperlipidemic Potential

The compound has been studied for its effects on atherogenic index and gene expression related to oxidative stress in hyperlipidemic rats. It significantly reduced the atherogenic index and modulated the expression of genes like Nrf2 and GPx, indicating its potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).

properties

CAS RN

1267949-42-7

Product Name

7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one

Molecular Formula

C16H12O6

Molecular Weight

300.266

IUPAC Name

7,8-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one

InChI

InChI=1S/C16H12O6/c1-21-13-5-2-8(6-12(13)18)10-7-14(19)22-16-9(10)3-4-11(17)15(16)20/h2-7,17-18,20H,1H3

InChI Key

IHPLZLMGSYGDMA-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(O)=C2)C3=C(O1)C(O)=C(O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DW532;  DW-532;  DW 532.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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